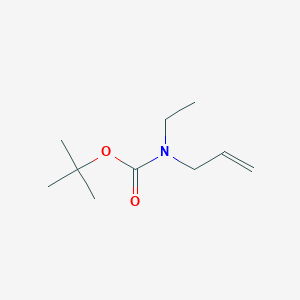
Tert-butyl allyl(ethyl)carbamate
Cat. No. B8690362
Key on ui cas rn:
530157-09-6
M. Wt: 185.26 g/mol
InChI Key: QUFBSMRRKUFHOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07408065B2
Procedure details


Sodium hydride (60%, 0.25 g) was added to tert-butyl allylcarbamate (1.0 g) in anhydrous N-methylpyrrolidinone (4 ml) followed by ethyl iodide (1.6 ml). The crude product was purified by chromatography (SiO2, isohexane:ethyl acetate 19:1 as eluant) to afford the sub-title compound (0.53 g) as a colourless oil.



Identifiers


|
REACTION_CXSMILES
|
[H-].[Na+].[CH2:3]([NH:6][C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10])[CH:4]=[CH2:5].[CH2:14](I)[CH3:15]>CN1CCCC1=O>[CH2:14]([N:6]([CH2:3][CH:4]=[CH2:5])[C:7](=[O:13])[O:8][C:9]([CH3:12])([CH3:11])[CH3:10])[CH3:15] |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.25 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Na+]
|
|
Name
|
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)NC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
Step Two
|
Name
|
|
|
Quantity
|
1.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)I
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was purified by chromatography (SiO2, isohexane:ethyl acetate 19:1 as eluant)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)N(C(OC(C)(C)C)=O)CC=C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.53 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

